molecular formula C24H22Cl2N2O5 B4875045 N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B4875045
M. Wt: 489.3 g/mol
InChI Key: ZDIMGNYHPLDBNZ-KGENOOAVSA-N
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Description

N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions.

    Formation of the enone moiety: This involves aldol condensation reactions.

    Coupling with methoxybenzamide: This final step can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O5/c1-32-17-6-3-15(4-7-17)23(30)28-21(24(31)27-11-2-12-29)14-18-8-10-22(33-18)19-13-16(25)5-9-20(19)26/h3-10,13-14,29H,2,11-12H2,1H3,(H,27,31)(H,28,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMGNYHPLDBNZ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Reactant of Route 3
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

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